molecular formula C8H14ClN3O B2449433 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride CAS No. 2126176-79-0

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride

Cat. No.: B2449433
CAS No.: 2126176-79-0
M. Wt: 203.67
InChI Key: CUKIOZGBKZSSFF-UHFFFAOYSA-N
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Description

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxadiazole rings in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.

Mode of Action

1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells . This suggests that 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride may interact with its targets to trigger programmed cell death.

Result of Action

Given the reported anticancer activity of similar 1,2,4-oxadiazole derivatives , it is plausible that this compound may induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzophenone hydrazide with a suitable alkylating agent to form the oxadiazole ring, which is then coupled with piperidine under nucleophilic substitution conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperidine moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole oxides, while reduction of the piperidine ring can produce piperidine derivatives with altered functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility and potential for innovation in drug discovery and materials science .

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-3-9-4-2-7(1)5-8-10-6-12-11-8;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIOZGBKZSSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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